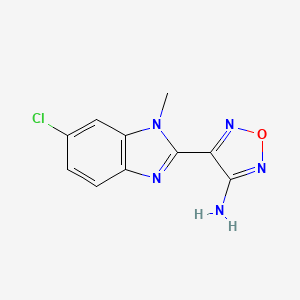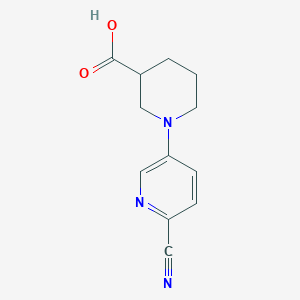![molecular formula C18H29NO B6647113 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It belongs to the class of research chemicals known as novel psychoactive substances (NPS) and has gained popularity in recent years due to its potent analgesic effects. AH-7921 has been the subject of extensive research in the scientific community, and its potential applications and limitations have been explored in several studies.
作用机制
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol acts as a mu-opioid receptor agonist, which activates the receptor and produces analgesic effects. It also inhibits the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects. 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol has a rapid onset of action and a relatively short duration of action, which may make it useful for acute pain management.
Biochemical and Physiological Effects:
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has been shown to be more potent than morphine in animal models of pain, but also has a narrower therapeutic window, making it potentially more dangerous. 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol has also been shown to produce less tolerance and physical dependence compared to other opioids, which may make it a safer alternative for chronic pain management.
实验室实验的优点和局限性
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol has several advantages for use in lab experiments, including its high potency, rapid onset of action, and relatively short duration of action. However, it also has several limitations, including its narrow therapeutic window, potential for abuse, and lack of long-term safety data.
未来方向
There are several future directions for research on 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol, including:
1. Further exploration of its analgesic effects and potential as a therapeutic agent for acute and chronic pain management.
2. Investigation of its antidepressant effects and potential as a treatment for depression.
3. Development of safer and more effective derivatives of 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol with improved pharmacological properties.
4. Evaluation of its potential for abuse and development of strategies to minimize its misuse.
5. Long-term safety studies to evaluate its potential for adverse effects and toxicity.
Conclusion:
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol is a synthetic opioid analgesic drug that has been extensively studied in the scientific community. Its potent analgesic effects and potential therapeutic applications have been explored in several studies. However, its narrow therapeutic window and potential for abuse make it a potentially dangerous drug. Further research is needed to fully evaluate its safety and efficacy as a therapeutic agent.
合成方法
The synthesis of 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol involves the reaction of 4-hydroxybenzaldehyde with 4-methylcyclohexylamine to form the intermediate 4-(4-methylcyclohexylamino)benzaldehyde. This intermediate is then reacted with 2-bromo-1-phenylethanone in the presence of a reducing agent to form the final product, 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol.
科学研究应用
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol has been used extensively in scientific research to study its analgesic effects and potential as a therapeutic agent. Studies have shown that 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol has a high affinity for the mu-opioid receptor, which is responsible for its analgesic effects. It has also been shown to have a lower affinity for the delta and kappa opioid receptors, which may contribute to its reduced side effects compared to other opioids.
属性
IUPAC Name |
4-[2-[2-(4-methylcyclohexyl)ethylamino]propyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-14-3-5-16(6-4-14)11-12-19-15(2)13-17-7-9-18(20)10-8-17/h7-10,14-16,19-20H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEMKVKHKHNYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CCNC(C)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647039.png)
![2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid](/img/structure/B6647053.png)
![2-[4-[(2-Oxopiperidin-1-yl)methyl]triazol-1-yl]acetic acid](/img/structure/B6647061.png)
![2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid](/img/structure/B6647071.png)
![2-Methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B6647074.png)
![2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647088.png)

![7-[[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6647096.png)

![5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6647112.png)
![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)
![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)

